1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
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Overview
Description
1-(Methoxymethyl)-2-oxabicyclo[221]heptane-4-carboxylic acid is a bicyclic compound featuring a unique oxabicycloheptane structure
Preparation Methods
The synthesis of 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid can be achieved through several routes. One common method involves the cycloaddition reaction of suitable precursors under mild conditions. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction can be employed to synthesize bicyclo[2.2.1]heptane-1-carboxylates . This method is metal-free and operationally simple, providing good yields with excellent enantioselectivity. Industrial production methods may involve scaling up these reactions to accommodate larger quantities.
Chemical Reactions Analysis
1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the methoxymethyl group under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specialized properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure and are used in similar applications.
7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides: These compounds are also conformationally constrained and have applications in extraction studies.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
1-(methoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-12-6-9-3-2-8(4-9,5-13-9)7(10)11/h2-6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAZHBLKSCHZMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCC(C1)(CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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